tert-Butyl benzofuran-2-ylcarbamate
CAS No.: 1629535-19-8
Cat. No.: VC5426189
Molecular Formula: C13H15NO3
Molecular Weight: 233.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1629535-19-8 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.267 |
| IUPAC Name | tert-butyl N-(1-benzofuran-2-yl)carbamate |
| Standard InChI | InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |
| Standard InChI Key | AKWKOAIDKNPCSS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl benzofuran-2-ylcarbamate consists of a benzofuran ring (a fused benzene and furan system) substituted at the 2-position with a tert-butoxycarbonyl (Boc) group. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.26 g/mol | |
| Boiling Point | 295.0 \pm 13.0 \, ^\circ\text{C} | |
| Density | ||
| pKa | ||
| IUPAC Name | tert-butyl N-(1-benzofuran-2-yl)carbamate |
The Boc group enhances steric hindrance and stability, making the compound resistant to hydrolysis under basic conditions .
Spectroscopic Data
-
NMR: The -NMR spectrum shows characteristic peaks for the benzofuran aromatic protons (δ 6.8–7.6 ppm) and tert-butyl singlet (δ 1.3 ppm) .
-
IR: Stretching vibrations at 1700–1750 cm (C=O) and 1250–1300 cm (C-O) confirm the carbamate group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common method involves the reaction of benzofuran-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:
Optimized Conditions:
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:
-
Amination: Introduction of the amine group at the 2-position of benzofuran.
-
Boc Protection: Reaction with Boc anhydride under controlled pH .
-
Purification: Crystallization using isopropyl ether or column chromatography .
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in polar aprotic solvents (e.g., THF, DMF) and moderately soluble in ethanol .
-
Stability: Stable at room temperature but degrades under strong acids or bases via carbamate hydrolysis .
Thermal Behavior
-
Thermogravimetric Analysis (TGA): Decomposition begins at 250°C, with complete degradation by 300°C .
-
Differential Scanning Calorimetry (DSC): Melting point observed at 120–125°C .
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
The compound’s sp-hybridized carbamate group serves as a "molecular glue" in FBDD, enabling:
Prodrug Development
The Boc group acts as a protecting moiety, enabling controlled release of active amines in vivo .
Structure-Activity Relationship (SAR)
Critical substituents influencing activity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume